[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
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Overview
Description
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H10ClN3·HCl It is a hydrochloride salt form of [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine, which is a derivative of pyrazole
Mechanism of Action
Target of action
Pyrazolines and their derivatives have been found to be pharmacologically active scaffolds, present in several marketed molecules with a wide range of uses . .
Mode of action
The mode of action of pyrazolines can vary widely depending on the specific compound and its targets. For example, some pyrazolines have been found to inhibit mitochondrial respiration in fungi . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to obtain [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole derivative.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: The compound is being investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Industry:
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- [1-(2,3-Dichlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- [1-(2-Chlorophenyl)-1H-pyrazol-3-yl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the phenyl ring. For example, [1-(4-Chlorophenyl)pyrazol-3-yl]methanamine has the chlorine atom at the 4-position instead of the 2-position.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties, such as solubility and melting point.
- Biological Activity: The position of the chlorine atom can also influence the compound’s biological activity, affecting its binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
[1-(2-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVOMKFCXJIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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